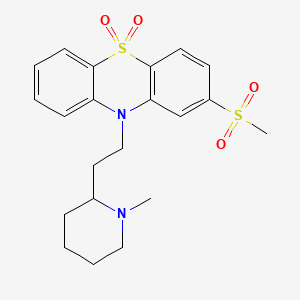
Titanium chloride tri-N-butoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butan-1-olate;titanium(4+);chloride typically involves the reaction of titanium tetrachloride with butanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{TiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(O(C}_4\text{H}_9)_4 + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of butan-1-olate;titanium(4+);chloride involves the use of large-scale reactors where titanium tetrachloride is reacted with butanol. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium chloride tri-N-butoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and butanol.
Ester Exchange Reactions: Involves the exchange of butanol with other alcohols.
Condensation Reactions: Acts as a catalyst in condensation reactions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Ester Exchange: Other alcohols such as methanol or ethanol are used, and the reaction is carried out under reflux conditions.
Condensation: Various organic compounds are used, and the reaction conditions depend on the specific condensation reaction being catalyzed.
Major Products Formed
Hydrolysis: Titanium dioxide and butanol.
Ester Exchange: New esters and butanol.
Condensation: Various organic compounds depending on the specific reaction.
Applications De Recherche Scientifique
Titanium chloride tri-N-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials and coatings.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of heat-resistant paints, adhesives, and coatings
Mécanisme D'action
The mechanism of action of butan-1-olate;titanium(4+);chloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with electron-rich species, such as nucleophiles, to form stable complexes. This interaction enhances the reactivity of the nucleophiles, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutyl titanate
- Titanium(IV) n-butoxide
- Titanium(IV) tetra-n-butoxide
Uniqueness
Titanium chloride tri-N-butoxide is unique due to its specific combination of butanol and titanium, which imparts distinct properties such as improved adhesion and catalytic activity. Compared to other similar compounds, it offers better performance in certain applications, such as heat-resistant paints and cross-linking agents .
Propriétés
Numéro CAS |
4200-76-4 |
|---|---|
Formule moléculaire |
C12H27ClO3Ti |
Poids moléculaire |
302.66 g/mol |
Nom IUPAC |
butan-1-olate;titanium(4+);chloride |
InChI |
InChI=1S/3C4H9O.ClH.Ti/c3*1-2-3-4-5;;/h3*2-4H2,1H3;1H;/q3*-1;;+4/p-1 |
Clé InChI |
APKYUQFPWXLNFH-UHFFFAOYSA-M |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |
SMILES canonique |
CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)


![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)
![[8]Cycloparaphenylene](/img/structure/B1494080.png)
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B1494081.png)
![Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate](/img/structure/B1494083.png)

![Tetrasodium;3-[[4-[[4-[(7-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B1494085.png)
![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)
